3-Bromo-4'-chloro-3'-methylbenzophenone
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Overview
Description
3-Bromo-4’-chloro-3’-methylbenzophenone is a chemical compound with the molecular formula C14H10BrClO and a molecular weight of 309.59 . It is also known by its IUPAC name, (3-bromophenyl) (4-chloro-3-methylphenyl)methanone .
Molecular Structure Analysis
The InChI code for 3-Bromo-4’-chloro-3’-methylbenzophenone is 1S/C14H10BrClO/c1-9-7-11(5-6-13(9)16)14(17)10-3-2-4-12(15)8-10/h2-8H,1H3 . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Synthesis of Heterocyclic Compounds
3-Bromo-4’-chloro-3’-methylbenzophenone can be used in the synthesis of heterocyclic compounds . Heterocyclic compounds are widely used in medicinal chemistry due to their biological activity. They are common structures in many biologically active compounds .
Intermediate in the Synthesis of Lenacapavir
This compound is used as an intermediate in the synthesis of Lenacapavir , a potent capsid inhibitor for the treatment of HIV-1 infections . The synthetic method utilizes a two-step sequence including regioselective bromination and heterocycle formation with hydrazine .
Development of Alzheimer’s Disease Treatment
The structure of 3-Bromo-4’-chloro-3’-methylbenzophenone is found in the glycogen synthase 3β inhibitor , a substance having potential for the treatment of Alzheimer’s disease .
Potential Treatment for Iron Deficiency
The 3-aminoindazole structure, which can be synthesized from 3-Bromo-4’-chloro-3’-methylbenzophenone, was developed as a possible treatment for iron deficiency .
Suppression of Tumor Growth
Linifanib, a potent tyrosine kinase receptor inhibitor used to suppress tumor growth, also contains the 3-aminoindazole structure . This structure can be synthesized from 3-Bromo-4’-chloro-3’-methylbenzophenone .
Large-Scale Production of Heterocyclic Fragment of Lenacapavir
The new synthesis method of 7-bromo-4-chloro-1H-indazol-3-amine from inexpensive 2,6-dichlorobenzonitrile, which involves 3-Bromo-4’-chloro-3’-methylbenzophenone, provides a potential economical route to the large-scale production of this heterocyclic fragment of Lenacapavir .
Mechanism of Action
Target of Action
This compound is a derivative of benzophenone, which is often used in the synthesis of pharmaceuticals and other organic compounds .
Mode of Action
Benzophenone derivatives are known to undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .
properties
IUPAC Name |
(3-bromophenyl)-(4-chloro-3-methylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO/c1-9-7-11(5-6-13(9)16)14(17)10-3-2-4-12(15)8-10/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEYWBZHBSBJRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C2=CC(=CC=C2)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4'-chloro-3'-methylbenzophenone |
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